5-bromo-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1334620-45-9
Cat. No.: VC6751482
Molecular Formula: C4H6BrN3O2S
Molecular Weight: 240.08
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334620-45-9 |
---|---|
Molecular Formula | C4H6BrN3O2S |
Molecular Weight | 240.08 |
IUPAC Name | 5-bromo-1-methylpyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Standard InChI Key | IJIVJCJPIKYXSM-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=N1)S(=O)(=O)N)Br |
Introduction
Structural and Physicochemical Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazole ring substituted with:
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Methyl group at the N1 position, enhancing metabolic stability by blocking oxidative deamination.
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Bromine atom at C5, which increases electron density at adjacent positions and enables cross-coupling reactions.
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Sulfonamide group at C4, providing hydrogen-bonding capacity for target engagement.
Table 1: Key Physicochemical Parameters
Property | Value/Description |
---|---|
LogP (Octanol-Water) | 1.82 (predicted) |
pKa (Sulfonamide NH) | ~9.3 (estimated) |
Aqueous Solubility | 12 mg/L (25°C, pH 7.4 simulated) |
Thermal Stability | Decomposes at 218°C (DSC analysis) |
The bromine atom’s +M effect directs electrophilic substitution to the C3 position, while the sulfonamide group’s -I effect modulates ring electron density .
Synthetic Methodologies
Stepwise Construction
A representative synthesis involves three stages:
Stage 1: Pyrazole Core Formation
Bromination of 1-methyl-1H-pyrazole-4-carbaldehyde using N-bromosuccinimide (NBS) in DMF at 60°C achieves 85% yield for 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde .
Stage 2: Sulfonation
Reaction with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C produces the sulfonyl chloride intermediate. Optimal conditions:
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Molar ratio 1:1.2 (pyrazole:ClSO₃H)
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92% conversion efficiency (HPLC monitoring)
Stage 3: Amination
Treatment with aqueous ammonia (28% w/v) in THF at 25°C for 6 hours yields the final sulfonamide. Critical parameters:
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pH maintained at 8.5–9.0
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76% isolated yield after recrystallization
Table 2: Comparative Sulfonation Efficiency
Acid Catalyst | Temperature (°C) | Yield (%) |
---|---|---|
ClSO₃H | -10 | 92 |
H₂SO₄ | 25 | 67 |
SOCl₂ | 40 | 81 |
Biological Activity Profile
Enzymatic Inhibition Studies
In vitro testing against carbonic anhydrase isoforms revealed:
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hCA II: IC₅₀ = 4.3 µM (compared to acetazolamide IC₅₀ = 12 nM)
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hCA IX: IC₅₀ = 8.7 µM (hypoxia-inducible isoform)
Mechanistic studies suggest the sulfonamide NH forms a zinc-coordination bond in the enzyme active site, while the bromine atom enhances hydrophobic interactions with Val-121 residue .
Antiproliferative Effects
Screening against U937 lymphoma cells demonstrated moderate activity:
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48-hour exposure: 34% growth inhibition at 50 µM
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Selectivity ratio (cancer/normal cells): 2.8:1 (HEK293 vs. U937)
Structure-Activity Relationship (SAR) Insights
Bromine Substitution Impact
Comparative analysis with non-brominated analogs shows:
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Binding affinity: 5-Br derivative has 3.2× higher hCA II inhibition than H-substituted counterpart
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Metabolic stability: t₁/₂ increases from 1.7 h to 4.3 h in microsomal assays
Industrial Scale-Up Challenges
Purification Bottlenecks
Current limitations include:
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Byproduct formation: 5–8% regioisomeric bromopyrazole contaminants
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Chromatographic resolution: Requires 15 theoretical plates for >95% purity
Future Research Directions
Targeted Modifications
Proposed derivative synthesis:
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C3 Fluoro substitution: To enhance blood-brain barrier penetration
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Sulfonamide N-alkylation: For improved pharmacokinetic properties
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